molecular formula C13H15NO B6303286 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole CAS No. 1929585-16-9

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole

Cat. No.: B6303286
CAS No.: 1929585-16-9
M. Wt: 201.26 g/mol
InChI Key: PRNGJNYYUNWTOX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a methoxyphenyl group at the 2-position and an ethyl group at the 5-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the starting materials could include 4-methoxybenzaldehyde and 2,5-hexanedione, which react in the presence of an acid catalyst to form the desired pyrrole derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions include pyrrole oxides, dihydropyrrole derivatives, and various substituted pyrroles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-pyrrole: Lacks the ethyl group at the 5-position.

    2-(4-Methoxyphenyl)-5-methyl-1H-pyrrole: Contains a methyl group instead of an ethyl group at the 5-position.

    2-(4-Methoxyphenyl)-5-phenyl-1H-pyrrole: Contains a phenyl group at the 5-position.

Uniqueness

2-(4-Methoxyphenyl)-5-ethyl-1H-pyrrole is unique due to the specific combination of the methoxyphenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-ethyl-5-(4-methoxyphenyl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-11-6-9-13(14-11)10-4-7-12(15-2)8-5-10/h4-9,14H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGJNYYUNWTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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